3-Chloro-1-(thiophen-2-yl)propan-1-one

Catalog No.
S1899404
CAS No.
40570-64-7
M.F
C7H7ClOS
M. Wt
174.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-1-(thiophen-2-yl)propan-1-one

CAS Number

40570-64-7

Product Name

3-Chloro-1-(thiophen-2-yl)propan-1-one

IUPAC Name

3-chloro-1-thiophen-2-ylpropan-1-one

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

InChI

InChI=1S/C7H7ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3-4H2

InChI Key

MSLOAFIOTOHDIE-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)CCCl

Canonical SMILES

C1=CSC(=C1)C(=O)CCCl

3-Chloro-1-(thiophen-2-yl)propan-1-one (CAS 40570-64-7) is a highly versatile beta-chloro ketone primarily utilized as a foundational building block in the pharmaceutical manufacturing of thiophene-containing active pharmaceutical ingredients (APIs), most notably the SNRI antidepressant duloxetine. Structurally, it combines an electron-rich thiophene ring with a reactive carbonyl group and a terminal primary chloride [1]. This bifunctional nature allows for sequential, highly controlled transformations: the carbonyl group is primed for enantioselective reduction, while the terminal chloride serves as an efficient leaving group for subsequent amination [2]. From a procurement perspective, sourcing this specific chlorinated intermediate offers a streamlined, step-economic pathway to chiral amino alcohols, bypassing the need for complex protecting group strategies or the handling of highly unstable intermediates in large-scale synthesis [3].

Substituting 3-chloro-1-(thiophen-2-yl)propan-1-one with closely related analogs fundamentally disrupts established industrial synthesis routes. Replacing the chloride with a bromide (3-bromo analog) drastically increases the risk of dehalogenation (over-reduction) during the critical carbonyl reduction step, leading to significant yield losses and complex chromatographic purification requirements [1]. Conversely, attempting to use a 1,3-diol derivative requires additional, costly steps to selectively activate the primary hydroxyl group (e.g., via mesylation) before amination can occur [2]. Furthermore, substituting the thiophene ring with a phenyl ring (as seen in fluoxetine precursors) alters the electronic properties of the carbonyl, completely changing the substrate's compatibility with highly specific biocatalysts engineered for thiophene-directed asymmetric reduction[3]. Therefore, this exact compound is non-interchangeable for processes optimized for step-economy and high enantiomeric excess.

Chemoselectivity During Carbonyl Reduction: Minimizing Dehalogenation

During the reduction of the carbonyl group to form the critical chiral alcohol, preserving the carbon-halogen bond is paramount. 3-Chloro-1-(thiophen-2-yl)propan-1-one provides an optimal balance of reactivity and stability. Under standard borohydride reduction conditions, the dehalogenated byproduct (1-(thiophen-2-yl)propan-1-ol) is typically limited to 1-15%[1]. In contrast, utilizing the more reactive 3-bromo analog results in substantially higher rates of C-Br bond cleavage, severely degrading the yield of the target halohydrin and necessitating solvent-intensive purification.

Evidence DimensionDehalogenation byproduct formation during reduction
Target Compound Data1-15% dehalogenation under standard conditions
Comparator Or Baseline3-Bromo-1-(thiophen-2-yl)propan-1-one
Quantified DifferenceSignificantly lower over-reduction rate for the chloro derivative
ConditionsBorohydride or catalytic reduction of the ketone

Controlling dehalogenation directly maximizes the yield of the target intermediate and eliminates costly downstream chromatographic separations.

Biocatalytic Enantioselectivity: Bypassing Racemic Resolution

Traditional chemical reductions of this ketone yield a racemic mixture, capping the theoretical yield of the desired (S)-enantiomer at 50% without complex recycling [1]. However, 3-chloro-1-(thiophen-2-yl)propan-1-one is a highly specific substrate for direct asymmetric reduction using engineered phenylethanol dehydrogenases (such as EbN1 from Azoarcus sp.). This biocatalytic process directly converts the ketone to (1S)-3-chloro-1-(thiophen-2-yl)propan-1-ol with >98% enantiomeric excess (ee), effectively doubling the theoretical yield compared to classical kinetic resolution of the racemate[2].

Evidence DimensionTheoretical yield and Enantiomeric Excess (ee)
Target Compound Data>98% ee and up to 100% theoretical yield via direct biocatalysis
Comparator Or BaselineRacemic chemical reduction followed by kinetic resolution
Quantified DifferenceEliminates the 50% theoretical yield loss inherent to racemate resolution
ConditionsEnzymatic reduction using NADH-dependent dehydrogenases

Direct biocatalytic reduction slashes the cost of goods (COGs) by maximizing chiral yield and removing labor-intensive resolution steps.

Step Economy in Amination: Direct Nucleophilic Substitution

The synthesis of APIs like duloxetine requires the installation of a secondary amine. 3-Chloro-1-(thiophen-2-yl)propan-1-one inherently possesses a primary chloride that acts as an excellent leaving group. Following ketone reduction, the resulting chloro-alcohol undergoes direct nucleophilic substitution with methylamine to form 3-methylamino-1-(thiophen-2-yl)propan-1-ol [1]. If a buyer were to source a 1,3-diol derivative instead, the process would require at least one additional synthetic step to selectively activate the primary hydroxyl group (e.g., tosylation) before amination, increasing cycle time and reagent costs [2].

Evidence DimensionNumber of synthetic steps from intermediate to aminated product
Target Compound Data2 steps (Reduction followed by direct Amination)
Comparator Or Baseline1-(Thiophen-2-yl)propane-1,3-diol derivatives
Quantified DifferenceEliminates 1-2 activation/protection steps
ConditionsAqueous methylamine substitution

Reducing the synthetic step count improves volumetric productivity in the plant and reduces overall solvent and reagent consumption.

Friedel-Crafts Acylation Efficiency: Precursor Manufacturability

The commercial viability of an API precursor depends heavily on its upstream manufacturability. 3-Chloro-1-(thiophen-2-yl)propan-1-one is synthesized via the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride. The electron-rich nature of the thiophene ring directs the acylation highly regioselectively to the 2-position [1]. Compared to attempting to acylate less reactive aromatic systems (like benzene for the phenyl analog), the thiophene acylation proceeds under milder conditions with Lewis acid catalysts, resulting in high yields and fewer poly-acylated byproducts, ensuring a reliable and cost-effective supply chain [2].

Evidence DimensionRegioselectivity and reaction conditions during precursor synthesis
Target Compound DataHigh regioselectivity at the 2-position under mild Lewis acid catalysis
Comparator Or BaselineAcylation of benzene derivatives (e.g., for 3-chloro-1-phenylpropan-1-one)
Quantified DifferenceRequires less forcing conditions and yields fewer positional isomers
ConditionsFriedel-Crafts acylation with 3-chloropropionyl chloride

The efficient, highly regioselective upstream synthesis of this compound ensures a stable, scalable, and cost-effective supply for large-scale pharmaceutical manufacturing.

Commercial Synthesis of Duloxetine and SNRI APIs

This compound is the premier starting material for the industrial production of duloxetine. By leveraging its compatibility with highly enantioselective biocatalysts, manufacturers can efficiently reduce the ketone to the (S)-chloro-alcohol, followed by direct amination with methylamine and subsequent coupling with 1-naphthol. This route is preferred over racemic methods due to its superior step economy and high chiral purity [1].

Substrate for Biocatalyst Engineering and Screening

Due to its specific electronic and structural properties, this compound serves as a critical benchmark substrate for the development and screening of novel phenylethanol dehydrogenases (e.g., EbN1 mutants). It is used to evaluate the efficiency, binding affinity, and stereoselectivity of engineered enzymes designed for industrial-scale asymmetric ketone reductions [2].

Building Block for Custom Thiophene-Based Libraries

In medicinal chemistry and custom synthesis, the bifunctional nature of this beta-chloro ketone makes it an ideal building block for generating diverse libraries of thiophene-containing screening compounds. The orthogonal reactivity of the carbonyl and the alkyl chloride allows for selective, sequential modifications to explore structure-activity relationships in novel therapeutic candidates[3].

XLogP3

1.8

Other CAS

40570-64-7

Wikipedia

3-Chloro-1-(2-thienyl)-1-propanone

Dates

Last modified: 08-16-2023

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